Methyl 4-(4-bromophenyl)-4-oxobutanoate
Description
Significance as a Building Block in Organic Synthesis
The primary significance of Methyl 4-(4-bromophenyl)-4-oxobutanoate in organic synthesis lies in its identity as a γ-ketoester. This arrangement of functional groups allows for the straightforward construction of various heterocyclic systems, which are core scaffolds in many biologically active compounds.
One of the most prominent applications of γ-ketoacids and their esters is in the synthesis of pyridazinones. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a classic example of this transformation. In this reaction, the hydrazine undergoes a condensation reaction with the ketone and the ester functionalities of the butanoate chain to form a stable six-membered heterocyclic ring.
This cyclization typically yields 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. This reaction is analogous to the well-established synthesis of other 6-aryl-4,5-dihydropyridazin-3(2H)-ones from their corresponding 4-aryl-4-oxobutanoic acids or esters. For instance, the synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is achieved by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol. nih.gov The resulting dihydropyridazinone can be subsequently aromatized to the corresponding pyridazinone if desired. This foundational reaction demonstrates the utility of this compound as a reliable building block for accessing the pyridazinone scaffold.
Role in Medicinal Chemistry and Pharmaceutical Intermediates
The pyridazinone core is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. Consequently, this compound serves as a key starting material for pharmaceutical intermediates aimed at developing new therapeutic agents.
The 6-(4-bromophenyl)pyridazinone scaffold, derived from this starting material, is a structural motif found in molecules designed for specific biological targets. Research into potential antihypertensive agents has utilized this framework. For example, the structure of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate has been synthesized and characterized as part of a program to develop new dihydropyridazinone candidates for treating hypertension. nih.gov This demonstrates the direct role of the 6-(4-bromophenyl)pyridazinone core in building larger, more complex molecules with potential therapeutic value. nih.gov
Furthermore, the bromine atom on the phenyl ring provides a reactive handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the generation of diverse libraries of compounds for drug discovery screening. The related chloro-analogue, Methyl 4-(4-chlorophenyl)-4-oxobutanoate, is noted as an important intermediate in the synthesis of anti-inflammatory and analgesic drugs, reinforcing the value of this class of compounds in medicinal chemistry. chemimpex.com
Table 2: Key Derivatives and Their Relevance
| Compound Name | CAS Number | Relevance |
| 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one | 36725-37-8 | Direct cyclization product, core scaffold for medicinal chemistry. nih.gov |
| Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate | N/A | Example of a more complex pharmaceutical candidate built upon the pyridazinone scaffold. nih.gov |
Broader Applications in Chemical Sciences
Beyond its well-defined role in medicinal chemistry, this compound and its derivatives have potential applications in other areas of the chemical sciences.
Agrochemicals: Similar to its utility in pharmaceuticals, the compound is considered an intermediate in the synthesis of agrochemicals. chemimpex.com Many pesticides and herbicides contain heterocyclic cores similar to those that can be synthesized from this building block. The related compound, Methyl 4-(4-chlorophenyl)-4-oxobutanoate, is explicitly mentioned for its use in formulating effective pesticides and herbicides. chemimpex.com This suggests a parallel utility for the bromo-derivative in developing new crop protection agents.
Material Science: The structural features of this compound also lend themselves to applications in material science. A related compound, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, is used in the development of advanced materials such as specialized polymers and coatings. chemimpex.com The presence of the aromatic ring and reactive functional groups allows for incorporation into polymer chains or for surface modification, potentially imparting desirable properties like thermal stability or flame retardancy due to the bromine atom.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXBKXISVRTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356968 | |
| Record name | methyl 4-(4-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30913-86-1 | |
| Record name | methyl 4-(4-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 4 Bromophenyl 4 Oxobutanoate and Its Direct Precursors
Conventional Multistep Organic Synthetic Routes
Traditional approaches to synthesizing Methyl 4-(4-bromophenyl)-4-oxobutanoate typically involve a two-step process: the formation of the carboxylic acid precursor followed by its esterification.
Esterification Reaction Pathways
The final step in this conventional route is the conversion of the carboxylic acid precursor, 4-(4-bromophenyl)-4-oxobutanoic acid, to its corresponding methyl ester. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol, which serves as both the reactant and the solvent. tamu.edu A strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is used in catalytic amounts. organic-chemistry.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol (methanol) then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. masterorganicchemistry.com The reaction is an equilibrium process; therefore, using a large excess of methanol and sometimes removing the water as it forms helps to drive the reaction towards the product side, maximizing the yield. tamu.eduathabascau.ca
| Reactant | Reagent | Catalyst | Solvent | Condition |
|---|---|---|---|---|
| 4-(4-bromophenyl)-4-oxobutanoic acid | Methanol (excess) | Conc. H₂SO₄ (catalytic) | Methanol | Heated to reflux |
Approaches from Carboxylic Acid Precursors
The direct precursor, 4-(4-bromophenyl)-4-oxobutanoic acid, is typically synthesized via a Friedel-Crafts acylation reaction. beilstein-journals.orggoogle.com This classic electrophilic aromatic substitution involves the reaction of bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). beilstein-journals.org
In this reaction, the aluminum chloride activates the succinic anhydride, forming a highly electrophilic acylium ion intermediate. The aromatic ring of bromobenzene then attacks this electrophile. Due to the directing effect of the bromine atom, the acylation occurs predominantly at the para position. A subsequent hydrolysis workup quenches the reaction and protonates the resulting carboxylate to yield 4-(4-bromophenyl)-4-oxobutanoic acid. The choice of solvent is critical, with common options including carbon disulfide or nitrobenzene.
| Aromatic Substrate | Acylating Agent | Catalyst | Typical Solvent |
|---|---|---|---|
| Bromobenzene | Succinic anhydride | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) |
Advanced Synthetic Techniques
Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods. For the synthesis of γ-ketoesters and their precursors, techniques involving photochemistry and microwave irradiation represent significant advances.
Visible-Light-Mediated Oxidative Coupling Strategies Leading to Related Compounds
Recent advancements have led to the development of photocatalytic strategies for synthesizing γ-ketoesters. acs.orgacs.org One such method involves the visible-light-mediated oxidative coupling of vinylarenes with bromocarboxylates. acs.orgfigshare.com While not a direct synthesis of this compound itself, this technique provides a modern route to structurally related γ-ketoesters.
This process typically employs a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)₃), which becomes excited upon absorbing visible light. acs.org The excited catalyst can then engage in a single-electron transfer process with the bromocarboxylate, generating a carboxylate radical. This radical can then add to a vinylarene. Using a mild oxidant, such as dimethyl sulfoxide (DMSO), which can also serve as the solvent, the reaction proceeds to furnish the desired γ-ketoester in good yields. acs.org This methodology is valued for its broad functional-group tolerance and its operation under mild, room temperature conditions. acs.org
| Component | Example | Function |
|---|---|---|
| Substrate 1 | Vinylarene | Alkene source |
| Substrate 2 | Bromocarboxylate | Radical precursor |
| Photocatalyst | fac-Ir(ppy)₃ | Absorbs light, facilitates electron transfer |
| Solvent/Oxidant | DMSO | Reaction medium and terminal oxidant |
| Light Source | Household fluorescent lamp | Energy source for photocatalyst |
Microwave-Assisted Synthesis in Precursor Preparation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. organic-chemistry.org This technology can be applied to the preparation of precursors for γ-ketoesters, significantly reducing reaction times from hours to minutes and often improving yields.
For instance, the synthesis of 4-oxo-butenoic acid derivatives, which are related precursors, can be achieved through a microwave-assisted aldol condensation between a methyl ketone and glyoxylic acid. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to faster and cleaner reactions compared to conventional heating methods. nih.gov This technique is considered a green chemistry approach as it can reduce energy consumption and sometimes allow for the use of less hazardous solvents. beilstein-journals.org The application of microwave-assisted synthesis in a continuous flow format (MACOS) further enhances the efficiency and safety of handling reactive intermediates. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Heating Method | External (oil bath, heating mantle) | Internal (dielectric heating) |
| Efficiency | Often lower yields | Often higher yields |
| Process | Batch processing | Batch or continuous flow |
Reactivity and Chemical Transformations of Methyl 4 4 Bromophenyl 4 Oxobutanoate
Reactions Involving the Ketone Functionality
The ketone's carbonyl group is a primary site for nucleophilic addition and reduction reactions. chemicalbook.com A common transformation is the reduction of the ketone to a secondary alcohol. For instance, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can convert the ketone in Methyl 4-(4-bromophenyl)-4-oxobutanoate into Methyl 4-(4-bromophenyl)-4-hydroxybutanoate. This type of reduction is a well-established method for converting ketones to secondary alcohols. mdpi.com
Other nucleophiles can also attack the electrophilic carbonyl carbon, leading to a range of addition products. These reactions are fundamental to building molecular complexity from the keto-acid scaffold.
Transformations at the Ester Group
The methyl ester functionality is susceptible to nucleophilic acyl substitution. The most common reactions are hydrolysis and amidation.
Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to its corresponding carboxylic acid, yielding 4-(4-bromophenyl)-4-oxobutanoic acid. This transformation is useful when the free acid is required for subsequent reactions, such as amide bond formation using different coupling agents.
Amidation: The ester can react directly with amines, particularly at elevated temperatures, or after conversion to the more reactive acyl chloride or free acid, to form amides. For example, reaction with a primary amine (R-NH₂) would yield N-alkyl-4-(4-bromophenyl)-4-oxobutanamide. The synthesis of related amide derivatives from similar precursors highlights the utility of this reaction pathway. nih.gov
Reactions and Substitutions on the Bromophenyl Moiety
The bromine atom on the phenyl ring is a key handle for introducing structural diversity, primarily through cross-coupling reactions or by its replacement with other functional groups.
The carbon-bromine bond allows for the introduction of a wide array of new functionalities onto the aromatic ring. This is most powerfully demonstrated through palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.
The Suzuki-Miyaura coupling is one of the most effective methods for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. arkat-usa.org In the case of this compound, the bromophenyl group serves as the aryl halide partner. The reaction typically involves a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate or potassium phosphate. organic-chemistry.orgmdpi.com
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring.
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. libretexts.org
This reaction allows for the coupling of the this compound core with a wide variety of aryl and vinyl boronic acids, leading to the synthesis of diverse biphenyl (B1667301) and styrene (B11656) derivatives. mdpi.com The choice of catalyst, base, and solvent can be optimized to achieve high yields. mdpi.comnih.gov
Table 1: Examples of Suzuki Cross-Coupling Reactions This table presents hypothetical products based on established Suzuki reaction principles.
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃, K₃PO₄ | Methyl 4-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4-oxobutanoate |
Intramolecular Cyclization Pathways
The structure of this compound is amenable to intramolecular cyclization, leading to the formation of polycyclic systems. Such reactions typically require either the introduction of another functional group or the use of conditions that promote the reaction between existing parts of the molecule.
One plausible pathway is an intramolecular Friedel-Crafts acylation. Under strong acid catalysis (e.g., polyphosphoric acid or AlCl₃), the carbonyl group at position 4 can be induced to attack the electron-rich aromatic ring. This electrophilic aromatic substitution would result in the formation of a new six-membered ring, yielding a substituted tetralone derivative.
Alternatively, if the bromo-substituent is replaced by a nucleophilic group (e.g., an amino group via Buchwald-Hartwig amination), this nucleophile can attack the ketone intramolecularly. For instance, the cyclization of related 4-(2-aminophenyl)-4-oxobutanenitriles is known to form indolinone derivatives. nih.gov Similarly, a precursor derived from this compound could undergo base-assisted cyclization to form new heterocyclic structures. nih.gov Other specialized cyclization reactions, such as those forming thiadiazine oxides or azaspiro compounds, have been developed for related structural motifs. nih.govscilit.com
Mechanistic Investigations Associated with Methyl 4 4 Bromophenyl 4 Oxobutanoate
Mechanistic Understanding of Oxidative Cyclization Processes
Oxidative cyclizations are powerful reactions that can generate complex cyclic molecules from acyclic precursors in a single step. While specific studies on the oxidative cyclization of Methyl 4-(4-bromophenyl)-4-oxobutanoate are not prevalent, the mechanism can be inferred from studies of related compounds, particularly those involving palladium catalysis.
Palladium(II)-catalyzed oxidative cyclizations often proceed via an initial coordination of an olefin to the palladium center, followed by an intramolecular nucleophilic attack. In a hypothetical intramolecular oxidative cyclization of a derivative of this compound (where, for instance, the bromo-substituent is replaced by a vinyl group), the reaction would likely proceed through a series of well-established steps.
Key Mechanistic Steps:
Coordination: The palladium(II) catalyst coordinates to the alkene.
Oxypalladation: The enol form of the ketone acts as an intramolecular nucleophile, attacking the coordinated alkene to form a new carbon-oxygen bond and a carbon-palladium sigma bond.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond in a different position and forming a palladium-hydride species.
Reductive Elimination/Oxidation: The palladium(II) species is regenerated through an oxidative process, often involving a co-oxidant, to complete the catalytic cycle.
The choice of solvent and ligands can significantly influence the course of these reactions. For example, the use of a nonpolar solvent like toluene (B28343) has been shown to be effective for the oxidative cyclization of various heteroatom nucleophiles onto unactivated olefins. adichemistry.com
| Catalyst System Component | Plausible Role in Oxidative Cyclization |
| Pd(TFA)₂ | Palladium(II) source, acts as the primary catalyst. |
| Pyridine (B92270) | Acts as a ligand, modifying the reactivity of the palladium center. |
| Molecular Oxygen (O₂) | Serves as the terminal oxidant to regenerate the Pd(II) catalyst. |
| Molecular Sieves | Remove water from the reaction mixture, which can interfere with the catalyst. |
This table is illustrative of a typical catalytic system for oxidative cyclization.
Insights into Organoselenium-Catalyzed Transformations
Organoselenium compounds are versatile reagents and catalysts for a variety of organic transformations, most notably oxidations. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methylene (B1212753) groups adjacent to carbonyls, a reaction known as the Riley oxidation. adichemistry.com Given the structure of this compound, which contains a methylene group alpha to the ketone, it is a prime candidate for such a transformation.
The mechanism of the Riley oxidation of a ketone is well-investigated. wikipedia.org It is believed to proceed through the following steps:
Enolization: The ketone first tautomerizes to its enol form.
Electrophilic Attack: The enol attacks the electrophilic selenium center of selenium dioxide (or its hydrated form, selenous acid).
Rearrangement and Dehydration: A series of rearrangements and the loss of a water molecule occur.
Hydrolysis and Elimination: Subsequent attack by water at the alpha-position and elimination of elemental selenium (Se) yields the final 1,2-dicarbonyl product. wikipedia.org
A key feature of selenium dioxide oxidations is the ability to use a catalytic amount of the selenium reagent in conjunction with a stoichiometric co-oxidant, such as hydrogen peroxide. wikipedia.org This approach minimizes the exposure to toxic selenium compounds and simplifies purification. adichemistry.com
| Step in Riley Oxidation | Description |
| Enol Tautomerization | The ketone equilibrates with its more nucleophilic enol form. |
| Attack on Selenium Dioxide | The enol attacks the electrophilic selenium atom. wikipedia.org |
| Rearrangement & Water Loss | A cascade of bond formations and breakages leads to a key intermediate with the loss of water. wikipedia.org |
| Final Product Formation | Hydrolysis followed by the elimination of red amorphous selenium yields the dicarbonyl product. wikipedia.org |
This table outlines the generally accepted mechanism for the Riley oxidation of a ketone.
Mechanistic Studies of Visible-Light-Mediated Reactions for Related Compounds
Visible-light-mediated reactions have emerged as a powerful and sustainable tool in modern organic synthesis. wikipedia.org These reactions often rely on photoredox catalysis, where a photocatalyst absorbs visible light and engages in single-electron transfer (SET) with a substrate to generate highly reactive radical intermediates. wikipedia.org
While specific visible-light-mediated reactions of this compound are not extensively documented, the mechanistic principles can be applied to its structural motifs. The aryl bromide and the keto-ester functionalities are both susceptible to participation in such transformations.
General Mechanism of Photoredox Catalysis:
Excitation: A photocatalyst (PC), which can be a transition metal complex (e.g., of Ruthenium or Iridium) or an organic dye, absorbs a photon of visible light, promoting it to an excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst can then act as either a potent oxidant or reductant.
Oxidative Quenching: PC* can be reduced by an electron donor, generating a radical cation from the donor and the reduced form of the photocatalyst.
Reductive Quenching: PC* can be oxidized by an electron acceptor, generating a radical anion from the acceptor and the oxidized form of the photocatalyst.
Substrate Transformation: The generated radical intermediate of the substrate undergoes further reaction, such as cyclization, addition, or fragmentation.
Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.
In the context of a compound like this compound, the aryl bromide could potentially undergo reductive dehalogenation or participate in cross-coupling reactions initiated by a single-electron reduction to form an aryl radical. The keto-ester portion could be involved in reactions proceeding through enolate radical cations.
| Photocatalyst Type | Example(s) | Typical Role |
| Transition Metal Complexes | [Ru(bpy)₃]²⁺, [Ir(ppy)₃] | Absorb visible light and facilitate single-electron transfer. |
| Organic Dyes | Eosin Y, Rose Bengal, 4CzIPN | Metal-free alternative for photoredox catalysis. wikipedia.org |
This table presents common classes of photocatalysts used in visible-light-mediated reactions.
Synthesis and Structural Elucidation of Methyl 4 4 Bromophenyl 4 Oxobutanoate Derivatives
Design Principles for Novel Molecular Architectures
The design of new molecules based on the methyl 4-(4-bromophenyl)-4-oxobutanoate framework is guided by several key principles. The inherent reactivity of the ketone and ester functional groups allows for a variety of chemical transformations. The presence of the bromophenyl group offers a site for cross-coupling reactions, enabling the introduction of diverse substituents to modulate the electronic and steric properties of the molecule. Furthermore, the butanoate chain provides conformational flexibility, which can be constrained or modified through cyclization reactions to create more rigid structures. The overarching goal is to generate a library of compounds with varied three-dimensional shapes and functionalities, which can be screened for a wide range of applications.
Synthesis of Substituted Butanoate Analogues
The synthesis of substituted butanoate analogues of this compound can be achieved through various established synthetic methodologies. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. The methylene (B1212753) groups within the butanoate chain can be functionalized, for instance, through alpha-halogenation followed by nucleophilic substitution.
A significant class of related compounds are the 4-oxobutanoic acids, which can be derived from the Friedel–Crafts acylation of aromatic systems with succinic anhydride. Once formed, these can be subjected to various transformations to append additional ring systems. nih.gov
Table 1: Examples of Substituted Butanoate Analogues and their Synthetic Precursors
| Derivative Type | Key Intermediate | Potential Synthetic Transformation |
|---|---|---|
| Amide Analogues | 4-(4-bromophenyl)-4-oxobutanoic acid | Amide coupling with various amines |
| Alcohol Analogues | This compound | Reduction of the ester and/or ketone |
Development of Heterocyclic Systems Incorporating the Bromophenyl-Oxobutanoate Scaffold
The versatile structure of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The ketone and the butanoate chain are key functionalities that can participate in cyclization reactions to form diverse ring structures.
The synthesis of pyrrole derivatives from this compound can be envisioned through classic reactions such as the Paal-Knorr synthesis. This method involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To utilize the starting material in a Paal-Knorr reaction, the ketone at the 4-position of the butanoate chain would need to be supplemented by a second carbonyl group at the 1-position, which is not present in the starting material.
However, other synthetic routes to pyrroles could be more directly applicable. The Hantzsch pyrrole synthesis, for example, involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. researchgate.net While this compound is not a β-ketoester, its structural motif could potentially be modified to participate in similar condensation reactions to form substituted pyrroles.
Another approach is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) in a reaction with an activated alkene. The butanoate chain of the starting material could potentially be converted into a suitable Michael acceptor to participate in this type of [3+2] cycloaddition. alfa-chemistry.com
Table 2: Potential Synthetic Routes to Pyrrole Derivatives
| Synthesis Name | Required Co-reactant(s) | Key Reaction Step |
|---|---|---|
| Paal-Knorr Synthesis | Ammonia or primary amine | Condensation with a 1,4-dicarbonyl |
| Hantzsch Synthesis | α-haloketone, ammonia/amine | Cyclocondensation |
The ketone functionality of this compound is a prime site for the synthesis of spiro-hydantoin conjugates. The Bucherer-Bergs reaction is a well-established method for the one-pot synthesis of hydantoins from ketones or aldehydes. alfa-chemistry.comwikipedia.org This reaction involves treating the carbonyl compound with potassium cyanide and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org Applying this reaction to this compound would be expected to yield a spiro-hydantoin where the spiro center is the carbon atom of the original ketone.
Table 3: General Conditions for the Bucherer-Bergs Reaction
| Reactants | Reagents | Solvent | Product Type |
|---|
The synthesis of naphthoquinone derivatives from the bromophenyl-oxobutanoate scaffold can be approached through several synthetic strategies. The bromophenyl group can serve as a handle for the construction of the second aromatic ring of the naphthoquinone system. For instance, a Suzuki or Stille coupling reaction could be employed to introduce a vinyl or other suitable group, which could then undergo a ring-closing metathesis or other cyclization reaction.
Alternatively, the principles of the Diels-Alder reaction could be applied. chegg.com The bromophenyl moiety could be transformed into a diene or a dienophile, which would then react with a suitable partner to form the bicyclic naphthoquinone precursor. Subsequent oxidation would then yield the final naphthoquinone derivative. The synthesis of substituted 2-quinonyl boronic acids from 1,4-dimethoxy aromatic derivatives has been shown to be an effective route to explore their dienophilic behavior. nih.gov
Table 4: Potential Strategies for Naphthoquinone Synthesis
| Synthetic Approach | Key Transformation | Required Reagents/Conditions |
|---|---|---|
| Cross-Coupling and Cyclization | Suzuki or Stille coupling followed by ring-closing metathesis | Palladium catalyst, organoboron/organotin reagent, metathesis catalyst |
The ketone group of this compound readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. This condensation reaction is typically carried out in an alcoholic solvent, often with acid catalysis. A wide variety of substituted hydrazines can be used to generate a library of hydrazone derivatives.
Furthermore, the ester group can be converted into a hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303). The resulting hydrazide can then be used as a building block for the synthesis of other heterocyclic compounds or can be reacted with aldehydes or ketones to form acylhydrazones. For example, the reaction of cyanoacetylhydrazine with ω-bromo-(4-methyl-acetophenone) has been reported to yield a hydrazide-hydrazone derivative. nih.gov
Table 5: Synthesis of Hydrazine and Hydrazone Derivatives
| Derivative Type | Reactant | Reagents/Conditions | Product |
|---|---|---|---|
| Hydrazone | This compound | Hydrazine or substituted hydrazine, alcohol, acid catalyst | Methyl 4-(4-bromophenyl)-4-(hydrazono)butanoate |
| Hydrazide | This compound | Hydrazine hydrate | 4-(4-bromophenyl)-4-oxobutanehydrazide |
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound primarily focuses on the stereoselective reduction of the ketone functionality to produce the corresponding chiral alcohol, Methyl 4-(4-bromophenyl)-4-hydroxybutanoate. This transformation introduces a stereocenter, leading to the formation of enantiomerically enriched products. Research in this area has heavily relied on biocatalysis, particularly using whole-cell systems from plants, which are recognized for their high stereoselectivity, mild reaction conditions, and environmental compatibility.
Biocatalytic Reduction using Daucus carota
A prominent method for the stereoselective synthesis of chiral alcohols from prochiral ketones is the use of Daucus carota (carrot) root as a biocatalyst. The dehydrogenase enzymes present in carrot root are capable of reducing a wide range of ketones with high enantioselectivity. While specific studies on this compound are not extensively documented, significant research on structurally similar para-substituted acetophenones provides a strong indication of the expected outcome.
The bioreduction of various substituted acetophenones using Daucus carota has been shown to yield the corresponding (S)-alcohols with high enantiomeric excess (ee) and good chemical yields. For instance, the reduction of acetophenone and its substituted derivatives is typically complete within 40-50 hours, resulting in yields of 70-80% and optical purity often exceeding 90%. researchgate.net The stereochemical outcome of these reductions consistently follows Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group, leading to the formation of the (S)-enantiomer. researchgate.net
Based on these findings with analogous substrates, the stereoselective reduction of this compound using Daucus carota is expected to proceed as illustrated below, yielding primarily the (S)-Methyl 4-(4-bromophenyl)-4-hydroxybutanoate.
Scheme 1: Proposed Biocatalytic Reduction of this compound
Figure 1: Proposed stereoselective reduction of this compound to (S)-Methyl 4-(4-bromophenyl)-4-hydroxybutanoate using the dehydrogenase enzymes present in Daucus carota.
The reaction is typically carried out under mild, environmentally benign conditions in an aqueous medium at room temperature. acs.org The use of whole plant cells, such as those from Daucus carota, is advantageous as it circumvents the need for isolated enzymes and the addition of expensive cofactors like NAD(P)H, as the cellular machinery handles cofactor regeneration.
Research Findings on Analogous Substrates
Detailed research on the bioreduction of various heteroaryl methyl ketones and substituted acetophenones using Daucus carota provides valuable data that can be extrapolated to the synthesis of chiral derivatives of this compound. These studies demonstrate the broad substrate specificity and high enantioselectivity of the dehydrogenase enzymes in carrot.
The following interactive data table summarizes the results obtained for the bioreduction of several para-substituted acetophenones, which are structurally analogous to the ketone moiety in this compound.
| Substrate (para-Substituted Acetophenone) | Product (chiral alcohol) | Yield (%) | Enantiomeric Excess (ee) (%) | Configuration |
| Acetophenone | (S)-1-Phenylethanol | 70-80 | >90 | S |
| 4-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | 75 | 95 | S |
| 4-Methylacetophenone | (S)-1-(4-Tolyl)ethanol | 72 | 92 | S |
| 4-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | 68 | 94 | S |
This data is based on the bioreduction of analogous para-substituted acetophenones using Daucus carota and is intended to be representative of the expected outcome for this compound.
The consistent production of the (S)-enantiomer with high optical purity across a range of substrates with varying electronic and steric properties at the para position underscores the reliability of Daucus carota as a biocatalyst for this class of transformations. The methodology represents a promising and eco-friendly route for the synthesis of chiral 4-aryl-4-hydroxybutanoate derivatives. scirp.org
Advanced Characterization Methodologies in Research on Methyl 4 4 Bromophenyl 4 Oxobutanoate and Its Derivatives
Application of Spectroscopic Techniques for Structural Confirmation
Spectroscopic methodologies are paramount in the elucidation of the molecular structure of Methyl 4-(4-bromophenyl)-4-oxobutanoate, providing unambiguous evidence for its atomic connectivity and chemical environment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are expected. The protons on the 4-bromophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the bromine substitution. The methylene (B1212753) protons adjacent to the carbonyl group and the ester group would resonate in the aliphatic region, likely as triplets around δ 3.0-3.5 ppm and δ 2.5-3.0 ppm, respectively. The methyl protons of the ester group would present as a singlet, expected to be in the range of δ 3.6-3.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks for the carbonyl carbons (ketone and ester), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methylene carbons, and the methyl carbon would be anticipated. The carbonyl carbons are expected at the downfield end of the spectrum (δ 160-200 ppm).
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1680-1750 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O stretching of the ester, would be observed.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₁BrO₃), the molecular ion peak would correspond to its molecular weight.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (4H, m, δ 7.5-8.0), Methylene protons (-COCH₂-, 2H, t, δ 3.2-3.4), Methylene protons (-CH₂CO₂-, 2H, t, δ 2.7-2.9), Methyl protons (-OCH₃, 3H, s, δ 3.6-3.7) |
| ¹³C NMR | Ketone C=O (δ ~197), Ester C=O (δ ~173), Aromatic C-Br (δ ~128), Aromatic C-H (δ ~129, 132), Methylene (-COCH₂-) (δ ~34), Methylene (-CH₂CO₂-) (δ ~28), Methyl (-OCH₃) (δ ~52) |
| IR (cm⁻¹) | C=O (ketone) stretch (~1685), C=O (ester) stretch (~1735), C-H (aromatic) stretch (~3000-3100), C-H (aliphatic) stretch (~2850-2960), C-O (ester) stretch (~1100-1300) |
| Mass Spec. | Molecular Ion (M+) corresponding to C₁₁H₁₁BrO₃ |
Note: The data in this table are predicted values based on the analysis of structurally similar compounds and general spectroscopic principles. Actual experimental values may vary.
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment
Chromatographic methods are essential for verifying the purity of this compound and for the separation and quantification of enantiomers in its chiral derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A reversed-phase HPLC method would be suitable for analyzing this compound. In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, leveraging the chromophore present in the 4-bromophenyl group. By analyzing the chromatogram, the presence of impurities can be identified and quantified based on their retention times and peak areas relative to the main compound.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. For this compound, a capillary column with a suitable stationary phase would be used. The compound would be vaporized and separated from any volatile impurities based on their boiling points and interactions with the stationary phase. The flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification.
For chiral derivatives of this compound, specialized chromatographic techniques are required to determine the enantiomeric excess . This is typically achieved using chiral HPLC or chiral GC. These methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of their relative proportions.
Table 2: Illustrative Chromatographic Conditions for the Analysis of Aromatic Ketones
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | UV at 254 nm | Purity analysis of aromatic ketones |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Identification and quantification of volatile impurities |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Hexane/Isopropanol | UV at 254 nm | Enantiomeric excess determination of chiral derivatives |
Note: The conditions presented in this table are general examples for the analysis of compounds structurally related to this compound and would require optimization for this specific compound.
Biological and Pharmaceutical Research Applications of Methyl 4 4 Bromophenyl 4 Oxobutanoate Derivatives
Utility in Pharmaceutical Synthesis as Key Intermediates
Methyl 4-(4-bromophenyl)-4-oxobutanoate is a chemical compound recognized for its role as a key intermediate in organic synthesis and pharmaceutical development. researchgate.net Its structure, featuring a bromophenyl group and a keto-ester chain, makes it a versatile building block for constructing more complex molecules. researchgate.net It is often supplied to early discovery researchers as part of collections of unique chemicals for developing novel compounds. sigmaaldrich.com The reactivity of its functional groups allows for a variety of chemical modifications, enabling the synthesis of diverse derivatives for biological screening.
Derivatives of the core 4-(4-bromophenyl)-4-oxobutanoate structure have been investigated for their potential to combat inflammation. One study focused on the anti-inflammatory properties of Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, a closely related derivative. This compound was found to exert anti-inflammatory effects in both cellular and in vivo models. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound demonstrated efficacy. Furthermore, its potential was evaluated in zebrafish models, where inflammation was induced by copper sulfate, tail transection, or LPS microinjection. The research suggested that the anti-inflammatory action of this derivative is mediated through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (ɑ7nAchR), a key component of the cholinergic anti-inflammatory pathway. orgsyn.org
Another area of research involves thiosemicarbazone derivatives incorporating the 4-bromophenyl moiety. The compound (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) was assessed in a carrageenan-induced paw edema model, a standard test for acute inflammation. At the highest dose tested, BTTSC significantly reduced edema by 81.9% and 83.2% in the first two time points of the experiment. Further investigation in a paw edema model induced by compound 48/80, a mast cell degranulator, showed a significant edema reduction of 56.53% at a dose of 30 mg/kg. This suggests the compound's mechanism may involve the inhibition of early inflammatory mediators like histamine (B1213489). researchgate.net
Table 1: Research Findings on Anti-inflammatory Derivatives
| Derivative Name | Model System | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate | RAW 264.7 cells; Zebrafish | Exerted significant anti-inflammatory effects. orgsyn.org | Activation of ɑ7nAchR. orgsyn.org |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Rat Paw Edema (Carrageenan-induced) | Reduced edema by up to 83.2%. researchgate.net | Action on early mediators of inflammation. researchgate.net |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Rat Paw Edema (Compound 48/80-induced) | Reduced edema by 56.53%. researchgate.net | Action via histamine pathways. researchgate.net |
The search for new pain management therapies has also included derivatives containing the 4-bromophenyl group. The thiosemicarbazone derivative BTTSC, in addition to its anti-inflammatory effects, was evaluated for its antinociceptive (pain-relieving) properties using the formalin test in mice. This test has two phases: an early neurogenic pain phase and a later inflammatory pain phase. BTTSC showed activity in both phases, with a particularly strong effect on the inflammatory phase. It reduced the paw licking time, a measure of pain response, by 62.3%, 84.3%, and 100% at doses of 30, 100, and 300 mg/kg, respectively. These results indicate that the compound's analgesic effects are connected with peripheral mechanisms. researchgate.net
Table 2: Research Findings on Analgesic Derivatives
| Derivative Name | Model System | Doses Tested | Key Findings |
|---|---|---|---|
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Mouse Formalin Test | 30, 100, 300 mg/kg | Reduced inflammatory pain response by 62.3%, 84.3%, and 100% respectively. researchgate.net |
The 4-bromophenyl structural motif is present in various compounds investigated for anticancer properties. Research into bromophenol derivatives, which are structurally related, has shown potential in this area. sigmaaldrich.comnih.gov One study synthesized a series of acetylated bromophenol derivatives and evaluated their effects on cancer cells. nih.govsigmaaldrich.com Specifically, the compound (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) was found to inhibit the viability of human leukemia K562 cells. sigmaaldrich.comnih.gov The mechanism of action was identified as the induction of apoptosis, or programmed cell death, without affecting the cell cycle distribution. sigmaaldrich.comnih.gov These findings suggest that brominated phenyl derivatives merit further investigation for their potential as anticancer agents. sigmaaldrich.comnih.gov
Table 3: Research Findings on Anticancer Derivatives
| Derivative Name | Cell Line | Key Findings |
|---|---|---|
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (human leukemia) | Inhibited cell viability and induced apoptosis. sigmaaldrich.comnih.gov |
The development of therapies for multifactorial neurodegenerative conditions like Alzheimer's disease often involves designing molecules that can interact with multiple targets. Two such targets are acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.govnih.gov Inhibition of AChE increases levels of the neurotransmitter acetylcholine, while inhibition of MAO-B can prevent the breakdown of dopamine (B1211576) and reduce oxidative stress. nih.gov
Research has identified derivatives containing the 4-bromophenyl group as potent MAO-B inhibitors. A study on indolyl chalcones synthesized and investigated (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one for its neuroprotective potential. This compound, which features the 4-bromophenyl structure, was identified as a MAO-B inhibitor and evaluated as a potential agent against Alzheimer's disease. nih.gov Other research has also highlighted the potential of dual-acting inhibitors, such as certain ellagic acid derivatives that can inhibit both AChE and MAO-B, as promising therapeutic candidates for Alzheimer's. nih.gov
Table 4: Research into Derivatives for Neurodegenerative Disease
| Derivative Name/Class | Target Enzyme | Relevance |
|---|---|---|
| (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | MAO-B | Investigated as a neuroprotective agent for Alzheimer's Disease. nih.gov |
| Ellagic Acid Derivatives | AChE and MAO-B | Demonstrate the therapeutic strategy of dual-targeting inhibitors. nih.gov |
Antimicrobial Activity Studies
The search for novel antimicrobial agents has led to the synthesis and evaluation of various heterocyclic compounds, some of which are accessible from precursors related to the 4-bromophenyl-4-oxobutanoate scaffold. While studies directly using this compound as a starting material for antibacterial agents were not prominently found, research into related structures highlights the field's interest.
One study synthesized a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. These complex derivatives showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains. Several of the synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against strains of methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). researchgate.netnih.gov
Table 5: Antibacterial Efficacy of Related Derivative Classes
| Derivative Class | Bacterial Strains Tested | Representative Efficacy (MIC) |
|---|---|---|
| Thioxothiazolidinone Derivatives | Multidrug-resistant S. aureus (MRSA, QRSA) | 2 µg/mL for the most potent compounds. researchgate.netnih.gov |
| Tetrahydrobenzothiophene Derivatives | P. aeruginosa, Salmonella | Showed concentration-dependent bacteriostatic effects. |
Antitubercular Potential
The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, has spurred the search for new and effective treatments. mdpi.com Thiazolidin-4-one derivatives, some of which are synthesized from or are structurally related to this compound, have shown promise as antitubercular agents. mdpi.com
One notable thiazolidin-4-one derivative incorporating a 4-bromophenyl substituent demonstrated potent activity against the H37Ra strain of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.12 µg/mL, which is comparable to the first-line anti-TB drug isoniazid. mdpi.com Other related derivatives also exhibited significant antitubercular potential with MIC values ranging from 0.48 µg/mL to 7.81 µg/mL. mdpi.com In another study, spirothiazolidin-4-one derivatives were evaluated, with one compound showing 98% inhibition of the H37Rv strain of M. tuberculosis at a concentration of 6.25 µg/mL. mdpi.com
Thiazole (B1198619) derivatives have also been investigated for their antitubercular effects. nih.govnih.gov A series of (2-aminothiazol-4-yl)methylester derivatives were synthesized and tested against the Mycobacterium tuberculosis H37Rv strain, showing interesting antimicrobial activity. nih.gov Additionally, certain thiazole derivatives displayed good anti-tubercular activities with MIC values between 1 µM and 61.2 µM. nih.gov
The mechanism of action for some of these derivatives is believed to involve the inhibition of key mycobacterial enzymes. For instance, computational studies have suggested that triazole-based compounds can bind to and inhibit enzymes like enoyl-acyl carrier protein reductase (InhA), which is a crucial component of the mycobacterial cell wall synthesis pathway. mdpi.com
Table 1: Antitubercular Activity of Selected Thiazolidin-4-one and Thiazole Derivatives
| Compound Class | Derivative | Target Strain | MIC | Reference |
| Thiazolidin-4-one | 4-bromophenyl substituted | M. tuberculosis H37Ra | 0.12 µg/mL | mdpi.com |
| Thiazolidin-4-one | Other derivatives | M. tuberculosis H37Ra | 0.48 - 7.81 µg/mL | mdpi.com |
| Spirothiazolidin-4-one | Mandelic acid hydrazide based | M. tuberculosis H37Rv | 98% inhibition at 6.25 µg/mL | mdpi.com |
| Thiazole | Substituted derivatives | M. tuberculosis H37Rv | 1 - 61.2 µM | nih.gov |
Antifungal Research
In addition to their antitubercular potential, derivatives of this compound have been explored for their antifungal properties. The need for new antifungal agents is underscored by the increasing incidence of fungal infections and the emergence of drug-resistant strains.
Research has shown that certain thiazole derivatives possess not only antitubercular but also antifungal activity. nih.gov A series of (2-aminothiazol-4-yl)methylester derivatives were evaluated for their in vitro antifungal activity and showed promising results. nih.gov Similarly, novel myrtenal-based 1,2,4-triazole-thioethers have been synthesized and tested against a panel of plant pathogenic fungi. nih.gov Several of these compounds exhibited excellent antifungal activity, with some showing inhibition rates comparable to or better than the commercial fungicide azoxystrobin. nih.gov
The proposed mechanisms of antifungal action for some of these derivatives involve targeting essential fungal cellular processes. For example, a marine pyridine (B92270) alkaloid derivative has been shown to inhibit the growth of Candida species by binding to ergosterol (B1671047) in the fungal cell membrane, leading to membrane disruption. mdpi.com Another compound, N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide, has demonstrated selective inhibition of fungal glycosphingolipid biosynthesis, a pathway that is distinct from that in humans, making it a promising target for antifungal drug development. mdpi.com
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Consequently, there is significant interest in the development of antioxidant compounds. Derivatives of bromophenols, which are structurally related to this compound, have been investigated for their antioxidant potential. nih.govnih.govresearchgate.net
In one study, a series of methylated and acetylated bromophenol derivatives were synthesized and evaluated for their antioxidant activity. nih.govnih.govresearchgate.net Two compounds, 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate, were found to mitigate hydrogen peroxide-induced oxidative damage and ROS generation in human keratinocyte cells (HaCaT). nih.govnih.govresearchgate.net These compounds were also observed to increase the expression of thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1), both of which are key enzymes in the cellular antioxidant defense system. nih.govnih.govresearchgate.net
The mechanism of antioxidant action for these bromophenol derivatives appears to be linked to the modulation of the Nrf2 signaling pathway. researchgate.net Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. researchgate.net However, under oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the expression of antioxidant genes. researchgate.net The studied bromophenol derivatives were shown to enhance the expression of Nrf2-regulated antioxidant enzymes. nih.govnih.govresearchgate.net
Biochemical Pathway Investigations (e.g., Enzyme Inhibition and Receptor Binding Studies)
Understanding the interaction of small molecules with specific biological targets is fundamental to drug discovery. For derivatives of this compound, research has focused on their ability to inhibit enzymes and bind to receptors involved in various disease pathways.
In the context of antitubercular activity, as mentioned earlier, thiazolidin-4-one derivatives are believed to exert their effects through the inhibition of key mycobacterial enzymes such as InhA, MmpL3, and DNA gyrase. mdpi.com Similarly, some triazole derivatives have shown strong binding to enoyl-acyl carrier protein reductase, a critical enzyme in mycobacterial fatty acid synthesis. mdpi.com
In the realm of antioxidant activity, bromophenol derivatives have been shown to modulate the Nrf2-Keap1 pathway, leading to the upregulation of antioxidant enzymes. nih.govnih.govresearchgate.net Specifically, these compounds increased the expression of TrxR1 and HO-1. nih.govnih.govresearchgate.net
Furthermore, in the context of anticancer research, a derivative of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole was found to bind to the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.gov This interaction is significant as the TGF-β signaling pathway is often dysregulated in cancer. The compound was also observed to interfere with DNA synthesis and cytokinesis in leukemia cell lines. nih.gov
Computational Approaches in Drug Design
Computational methods have become indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and pharmacokinetic properties before a compound is synthesized.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a potential drug molecule and its protein target. nih.gov
In the study of antitubercular agents, molecular docking has been employed to elucidate the binding modes of thiazolidin-4-one derivatives with key M. tuberculosis targets like InhA and DNA gyrase. mdpi.com Similarly, for a series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives with potential antileukemic activity, molecular docking analysis revealed that the most potent compound exhibited strong hydrogen bonding and hydrophobic interactions within the active site of the TGF-β type I receptor kinase domain. nih.gov This computational insight correlated well with the observed biological activity. nih.gov
Molecular docking studies have also been used to investigate the antibacterial potential of 1,4-naphthoquinone (B94277) derivatives, comparing their docking scores with their minimum inhibitory concentrations against B. subtilis. nih.gov Furthermore, in the development of anti-inflammatory agents, molecular docking was used to predict the activity of a modified ferulic acid derivative against the COX-1 enzyme. fip.org
ADME properties are crucial for determining the viability of a drug candidate. In silico methods are increasingly used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov These predictions are based on various molecular descriptors and can be performed using specialized software. nih.gov
Commonly predicted ADME parameters include aqueous solubility (logS), octanol-water partition coefficient (LogP), human intestinal absorption (HIA), plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov While specific ADME prediction studies for derivatives of this compound are not extensively detailed in the provided context, the general application of these computational tools is a standard practice in modern drug development. For example, a study on two potential drug hits identified through computational screening reported that they possessed good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov
Industrial and Applied Chemical Research Potential of Methyl 4 4 Bromophenyl 4 Oxobutanoate
Contributions to Agrochemical Development (e.g., Herbicides and Fungicides)
The structural motifs present in Methyl 4-(4-bromophenyl)-4-oxobutanoate are frequently found in biologically active compounds, making it a key building block in the development of novel agrochemicals. The presence of the 4-bromophenyl group is of particular interest as halogenated aromatic rings are a common feature in many commercial pesticides, often enhancing their efficacy and metabolic stability.
Herbicides:
Research into synthetic chalcones and their precursors has demonstrated their potential as herbicidal agents. Chalcones, which can be synthesized from acetophenone derivatives like 4-bromoacetophenone, have shown allelopathic activity, inhibiting the germination and growth of various weed species awsjournal.orgrjpbcs.com. This compound can serve as a precursor to substituted acetophenones or be used in condensation reactions to form chalcone-like structures with potential herbicidal properties. The exploration of these derivatives could lead to the development of new herbicides with novel modes of action.
Fungicides:
The pyrazole moiety is a well-established pharmacophore in a multitude of commercial fungicides nih.govmdpi.com. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). This compound can be readily converted into a 1,3-diketone, which can then be cyclized to form a variety of substituted pyrazoles dergipark.org.trresearchgate.net. The 4-bromophenyl substituent is a key feature in some fungicidally active pyrazoles, suggesting that derivatives of this compound could exhibit potent antifungal activity against a range of plant pathogens nih.gov.
Table 1: Potential Agrochemical Derivatives from this compound
| Derivative Class | Synthetic Precursor Role of this compound | Potential Agrochemical Activity |
| Chalcones | Source of the 4-bromophenyl acetophenone moiety for Claisen-Schmidt condensation. | Herbicidal, Fungicidal awsjournal.orgrjpbcs.comnih.govscienceopen.com |
| Pyrazoles | Can be converted to a 1,3-dicarbonyl intermediate for reaction with hydrazines. | Fungicidal, Insecticidal nih.govmdpi.comdergipark.org.trnih.gov |
Applications in Material Science (e.g., Polymer Formulation and Property Enhancement)
The chemical structure of this compound lends itself to applications in material science, particularly in the formulation of specialty polymers with enhanced properties. The presence of the bromine atom is a key feature that can be exploited to impart flame retardancy to polymeric materials.
Polymer Formulation:
This compound can potentially be used as a monomer or a comonomer in the synthesis of polyesters. The ester functionality can participate in transesterification reactions, allowing for its incorporation into a polymer backbone. The bulky bromophenyl group would likely influence the physical properties of the resulting polymer, such as its glass transition temperature and thermal stability.
Property Enhancement:
The most significant potential application in material science for this compound is in the development of flame-retardant polymers. Brominated compounds are widely used as flame retardants in plastics and other materials nih.govtechnologynetworks.comgoogle.comnih.govmdpi.com. When a polymer containing bromine is exposed to high temperatures, it releases hydrogen bromide, which can interrupt the radical chain reactions of combustion in the gas phase, thus extinguishing or slowing the spread of the flame. By incorporating this compound into a polymer matrix, either as a reactive comonomer or as an additive, the flame retardancy of the material could be significantly enhanced.
Table 2: Potential Material Science Applications of this compound
| Application Area | Role of this compound | Enhanced Property |
| Flame Retardant Polymers | Reactive monomer in polyester synthesis or as an additive. | Increased resistance to ignition and flame propagation. |
| Specialty Polyesters | Comonomer in polymerization reactions. | Modified thermal and mechanical properties. |
Utilization in Analytical Chemistry as Reference Standards
In analytical chemistry, the purity and well-characterized nature of a compound are crucial for its use as a reference standard. This compound, with its stable crystalline form and distinct spectroscopic properties, is a suitable candidate for such applications.
A reference standard is a highly purified compound used as a measurement base in analytical assays. For this compound to be utilized as a reference standard, it would need to be accompanied by a Certificate of Analysis (CoA) detailing its purity and the methods used for its characterization sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. This documentation is essential for the validation of analytical methods, ensuring their accuracy, precision, and reliability dcvmn.orgmdpi.com.
The validation of an analytical method for the quantification of this compound would involve assessing several parameters, as outlined in the table below.
Table 3: Parameters for Analytical Method Validation of this compound
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
While a specific, certified reference material for this compound is not widely documented in publicly available databases, its synthesis and purification to a high degree of purity (e.g., >97%) is feasible, allowing for its use as an in-house or secondary reference standard in research and industrial laboratories synquestlabs.com.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
